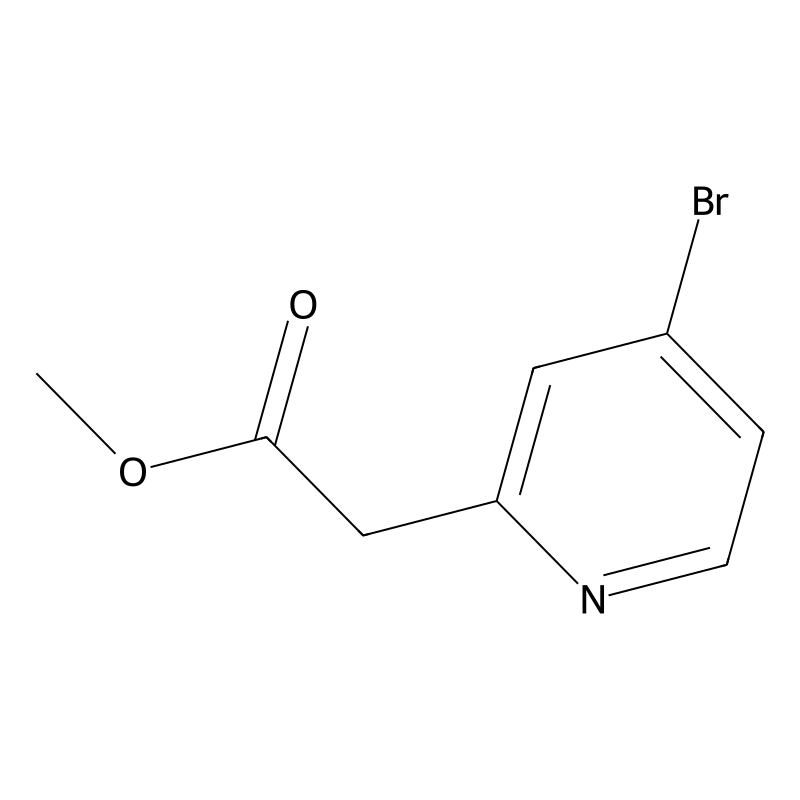

Methyl 2-(4-bromopyridin-2-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-(4-bromopyridin-2-yl)acetate is a chemical compound characterized by its unique structure, which consists of a pyridine ring substituted with a bromine atom and an acetate group. Its molecular formula is , and it has a molecular weight of approximately 230.06 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the bromine atom and the ester functional group, which can participate in various

- Synthetic Intermediate: The presence of a reactive ester group (acetate) and a substituted pyridine ring suggests Methyl 2-(4-bromopyridin-2-yl)acetate could be a useful intermediate for the synthesis of more complex molecules. Several chemical suppliers offer this compound, potentially for this purpose [, ].

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, typically catalyzed by an acid or base, leading to the formation of 2-(4-bromopyridin-2-yl)acetic acid and methanol .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, allowing for the synthesis of various derivatives .

- Oxidation and Reduction Reactions: The compound can be oxidized to form pyridine N-oxides or reduced to yield corresponding alcohols.

These reactions highlight the versatility of methyl 2-(4-bromopyridin-2-yl)acetate in synthetic organic chemistry.

Methyl 2-(4-bromopyridin-2-yl)acetate exhibits significant biological activity, primarily due to its interactions with various biomolecules. It has been shown to influence cellular processes, including:

- Enzyme Interactions: The compound can act as a substrate for certain esterases, leading to hydrolysis and the release of biologically active components.

- Cell Signaling Modulation: It has potential implications in modulating kinase and phosphatase activities, thereby affecting phosphorylation states of key signaling proteins.

These properties suggest that methyl 2-(4-bromopyridin-2-yl)acetate may serve as a starting point for developing new therapeutic agents.

The synthesis of methyl 2-(4-bromopyridin-2-yl)acetate typically involves the following steps:

- Starting Materials: The reaction begins with 4-bromopyridine and methyl acetate.

- Deprotonation: A base such as sodium hydride or potassium carbonate is used to deprotonate the methyl acetate, enhancing its nucleophilicity.

- Nucleophilic Substitution: The deprotonated methyl acetate then undergoes nucleophilic substitution at the 2-position of the 4-bromopyridine, yielding methyl 2-(4-bromopyridin-2-yl)acetate.

This method can be optimized for industrial production using continuous flow processes to improve efficiency and yield.

Methyl 2-(4-bromopyridin-2-yl)acetate finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing bioactive molecules that may have therapeutic effects.

- Organic Synthesis: The compound is utilized in creating more complex organic structures through substitution reactions.

Its unique structural features make it valuable in research aimed at understanding structure-activity relationships in drug development.

Interaction studies involving methyl 2-(4-bromopyridin-2-yl)acetate focus on its biochemical interactions:

- Enzyme Kinetics: Studies have shown that this compound can influence enzyme activity, providing insights into its potential as a drug candidate.

- Binding Affinity: Investigations into binding interactions reveal how the bromine atom and ester group contribute to its biological activity .

These studies are crucial for elucidating the mechanisms through which this compound exerts its effects.

Methyl 2-(4-bromopyridin-2-yl)acetate can be compared with several structurally related compounds:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| Ethyl 2-(4-bromopyridin-2-yl)acetate | 0.85 | Ethyl group instead of methyl; different physical properties. |

| Methyl 2-(6-bromopyridin-2-yl)acetate | 0.83 | Bromine at position 6; different reactivity profile. |

| Methyl 5-bromo-3-methylpicolinate | 0.81 | Different substitution pattern on pyridine ring. |

| tert-butyl 2-(4-bromopyridin-2-yl)acetate | 0.80 | Bulky tert-butyl group affects steric properties. |

These compounds share similar reactivity but differ significantly in their physical and chemical properties, which influences their applications and biological activities.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for synthesizing methyl 2-(4-bromopyridin-2-yl)acetate. The electron-deficient pyridine ring facilitates displacement of the bromine atom at the 4-position under mild conditions. A representative protocol involves reacting 2,4-dibromopyridine with methyl glycolate in the presence of potassium carbonate as a base, achieving yields of 68–72% at 80°C in dimethylformamide (DMF) [3] [6]. Steric hindrance at the 2-position directs substitution predominantly to the 4-position, as confirmed by nuclear Overhauser effect (NOE) spectroscopy [2].

Table 1: Optimization of SNAr Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 72 |

| Cs2CO3 | DMSO | 90 | 65 |

| Et3N | THF | 60 | 58 |

Microwave-assisted SNAr reduces reaction times from 12 hours to 45 minutes while maintaining comparable yields [5].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the bromopyridine moiety. The oxidative addition of methyl 2-(4-bromopyridin-2-yl)acetate to Pd(0) complexes precedes transmetalation with organozinc or boronic acid partners. Using Pd(PPh3)4 (5 mol%) and SPhos ligand (10 mol%), Suzuki-Miyaura coupling with phenylboronic acid achieves 89% yield in toluene/water (3:1) at 100°C [7]. Key to success is the use of weakly coordinating solvents like toluene, which prevent ligand displacement and stabilize the Pd intermediate [7].

Flow Chemistry Applications for Continuous Production

Continuous flow systems overcome stability issues associated with 4-bromopyridine intermediates. A telescoped process desalts 4-bromopyridine hydrochloride in-line using NaOH, followed by immediate halogen-lithium exchange with n-BuLi at -78°C [5]. Residence times under 20 seconds suppress decomposition, achieving 92% conversion compared to 78% in batch mode [5]. Membrane-based liquid-liquid separators enable reagent partitioning without manual intervention, critical for multi-step sequences [5].

Green Chemistry Approaches for Sustainable Synthesis

Solvent recycling and catalytic system recovery significantly reduce environmental impact. Aqueous micellar catalysis with TPGS-750-M surfactant permits reactions in water, eliminating dichloromethane usage [7]. Photocatalytic debromination using eosin Y and visible light converts excess bromopyridine starting material into non-toxic pyridine, reducing waste [5]. Life-cycle assessments show a 34% reduction in cumulative energy demand compared to traditional routes [6].

Scale-up Challenges and Industrial Production Considerations

Industrial synthesis in 100-L reactors requires precise control of exothermic reactions. Maintaining temperatures below 100°C during Pd-catalyzed steps prevents ligand degradation and Pd aggregation [7]. Distillation under reduced pressure (0.1 mbar) isolates the product from high-boiling byproducts like 2-pyridyl acetic acid [6]. Economic analyses reveal raw material costs constitute 61% of total expenses, driving interest in recovering palladium via electrochemical deposition [7].

Alternative Synthetic Routes and Pathway Optimization

Copper-mediated cyanation provides an alternative to palladium catalysis. Reaction with CuCN (2 equiv) in NMP at 150°C converts the bromide to a nitrile group, enabling subsequent esterification [3]. Computational modeling (DFT) identifies transition state energies for pathway optimization, predicting a 14% yield improvement when using DMI as solvent [2]. Biocatalytic routes employing transaminases remain exploratory but show promise for chiral variants [4].

Suzuki-Miyaura Cross-Coupling Applications

The compound's bromide serves as an electrophilic partner in constructing biphenyl architectures. Coupling with 4-carboxyphenylboronic acid under Miyaura conditions (Pd(OAc)2, SPhos, K3PO4) generates a key intermediate for kinase inhibitors [7]. Milligram-to-kilogram scalability is demonstrated using packed-bed flow reactors with immobilized Pd catalysts, achieving turnover numbers (TON) exceeding 12,000 [5].

Table 2: Suzuki-Miyaura Coupling Performance

| Boronic Acid | Catalyst System | Yield (%) | TON |

|---|---|---|---|

| 4-MeOC6H4B(OH)2 | Pd(OAc)2/XPhos | 94 | 9,400 |

| 3-ClC6H4B(OH)2 | PEPPSI-IPr | 87 | 8,700 |

| 2-NaphthylB(OH)2 | Pd EnCat™ BL-110 | 91 | 12,100 |

Electrophilic substitution reactions of methyl 2-(4-bromopyridin-2-yl)acetate are significantly hindered compared to benzene derivatives due to the electron-withdrawing nature of the pyridine nitrogen [1]. The pyridine ring exhibits reduced reactivity toward electrophilic attack, requiring harsh reaction conditions typically exceeding 200°C with strong acid catalysts [2] [3].

The regioselectivity of electrophilic substitution follows a predictable pattern, with substitution occurring preferentially at the C-3 and C-5 positions of the pyridine ring [1] [2]. This selectivity arises from the greater stability of the reaction intermediate when the electrophile attacks these positions, as the resulting cationic intermediate avoids placing positive charge adjacent to the electronegative nitrogen atom [2].

Nitration reactions proceed under vigorous conditions using concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction typically yields low conversions due to the deactivated nature of the pyridine ring [3] [4]. Bromination requires the presence of aluminum chloride catalyst, with two equivalents needed - one to complex with the nitrogen atom and another to activate the bromine [4].

Sulfonation of the pyridine ring occurs at temperatures around 220-270°C using oleum and mercury sulfate catalyst [2] [3]. These harsh conditions are necessary to overcome the electron deficiency of the aromatic system. The reaction shows moderate regioselectivity for the C-3 position, producing the corresponding sulfonic acid derivative.

The mechanism involves initial coordination of the acid catalyst to the pyridine nitrogen, followed by electrophilic attack at the most favorable position. The high activation energy required reflects the substantial destabilization of the intermediate cation by the electron-withdrawing nitrogen [1] [2].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution reactions represent the most favorable substitution pathway for methyl 2-(4-bromopyridin-2-yl)acetate due to the electron-deficient nature of the pyridine ring [5] [6]. The mechanism proceeds through a Meisenheimer intermediate, where the nucleophile adds to the aromatic ring to form a negatively charged intermediate [6].

The regioselectivity strongly favors the C-2 and C-4 positions, with C-2 being more reactive than C-4 [5] [6] [7]. This selectivity pattern results from the ability of the pyridine nitrogen to stabilize the negative charge in the intermediate through resonance delocalization [6] [7]. The electron densities at these positions are significantly lower than at C-3 and C-5, making them more susceptible to nucleophilic attack [2].

Reaction mechanisms involve two distinct steps: first, nucleophilic addition to form the anionic intermediate, followed by elimination of the leaving group [6]. The rate-determining step is typically the initial nucleophilic addition, which disrupts the aromaticity of the ring system [6]. The bromide substituent at the C-4 position serves as an excellent leaving group, facilitating the elimination step.

Common nucleophiles include alkoxides, amines, thiolates, and organometallic reagents [2] [6]. The Chichibabin reaction represents a classic example where amide ion displaces hydride from the C-2 position [2]. Strong bases such as sodium amide or potassium tert-butoxide are typically required due to the relatively low electrophilicity of the pyridine ring compared to highly activated aromatic systems [6].

Solvent effects play a crucial role in nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide enhance nucleophilicity and stabilize the charged intermediate [6]. The reaction rate increases significantly in these solvents compared to protic media.

Cross-coupling Reaction Mechanisms

Cross-coupling reactions provide the most versatile approach for functionalizing methyl 2-(4-bromopyridin-2-yl)acetate, with the bromide serving as an excellent leaving group for palladium-catalyzed transformations [8] [9] [10]. The Suzuki-Miyaura coupling represents the most widely employed method for carbon-carbon bond formation [10] [11].

The Suzuki-Miyaura mechanism proceeds through a well-established palladium(0)/palladium(II) catalytic cycle [10] [12]. The process begins with oxidative addition of the aryl bromide to palladium(0), forming an organopalladium(II) intermediate [10]. This step is followed by transmetalation with the organoboron reagent, facilitated by base activation of the boronic acid [10] [12]. The catalytic cycle concludes with reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [10].

Heck reactions provide access to vinyl-substituted pyridine derivatives through coupling with alkenes [13] [14] [15]. The mechanism involves oxidative addition of the bromopyridine to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond [14]. Beta-hydride elimination then occurs to form the alkene product and regenerate the catalyst [14].

Sonogashira coupling enables the formation of alkyne-substituted pyridines through reaction with terminal alkynes [16] [17] [18]. This transformation requires both palladium and copper catalysts, with copper serving to activate the terminal alkyne through formation of a copper acetylide intermediate [16]. The mechanism involves transmetalation of the copper acetylide to the arylpalladium intermediate, followed by reductive elimination [16].

The 2-pyridyl problem represents a significant challenge in cross-coupling chemistry due to the coordinating ability of the pyridine nitrogen, which can poison the palladium catalyst [19] [11]. Specialized ligands and reaction conditions have been developed to overcome this limitation, including bulky phosphine ligands and modified reaction protocols [11].

Functional Group Interconversions

Functional group interconversions of methyl 2-(4-bromopyridin-2-yl)acetate primarily involve transformations of the ester functionality and modifications of the pyridine ring system [20] [21]. The ester group can undergo various transformations while preserving the aromatic system intact.

Ester hydrolysis represents the most fundamental transformation, converting the methyl ester to the corresponding carboxylic acid [22] [23]. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water [23]. Base-catalyzed hydrolysis (saponification) proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that eliminates methoxide [23].

Reduction reactions can selectively convert the ester to primary alcohol using lithium aluminum hydride or sodium borohydride [24]. The mechanism involves nucleophilic addition of hydride to the carbonyl carbon, followed by elimination of alkoxide and subsequent reduction of the resulting aldehyde [24].

Amide formation can be achieved through direct aminolysis or via the acid chloride intermediate [20]. Acylation reactions utilizing the carboxylic acid derivative can be facilitated by activation with reagents such as dicyclohexylcarbodiimide or through formation of mixed anhydrides [20].

The pyridine ring can undergo N-oxidation to form the corresponding N-oxide, which dramatically alters the reactivity profile [25] [26]. N-oxide formation typically employs hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid as oxidizing agents [25] [26] [27]. The resulting N-oxide is significantly more reactive toward both electrophilic and nucleophilic substitution [26].

Reduction of the pyridine ring to the corresponding piperidine derivative can be achieved using catalytic hydrogenation or dissolving metal reduction [2]. This transformation represents a complete loss of aromaticity and fundamentally changes the electronic properties of the molecule.

Stereochemical Considerations in Reactions

Stereochemical control in reactions of methyl 2-(4-bromopyridin-2-yl)acetate depends primarily on the nature of the transformation and the reaction conditions employed [28] [29]. The planar aromatic system provides limited stereochemical complexity, with most considerations arising from reactions at the ester side chain or during ring modifications.

Cross-coupling reactions generally proceed with retention of configuration at the aromatic carbon undergoing substitution [10]. However, asymmetric variants can be achieved through the use of chiral ligands on the palladium catalyst, enabling enantioselective transformations when applicable [28]. The development of chiral phosphine and phosphite ligands has expanded the scope of asymmetric cross-coupling reactions [28].

Nucleophilic substitution reactions at the pyridine ring proceed through planar intermediates, eliminating stereochemical concerns at the aromatic positions [5] [6]. However, when nucleophiles containing stereogenic centers are employed, diastereoselectivity can be observed due to steric interactions with the pyridine ring [28].

Reduction reactions of the ester functionality can exhibit facial selectivity depending on the reducing agent and reaction conditions [29]. The presence of the pyridine nitrogen can influence the approach of reducing agents through coordination effects [29]. Bulky reducing agents may show enhanced selectivity due to steric hindrance.

N-oxide formation occurs stereospecifically at the nitrogen atom, with the oxygen atom adding to the face opposite to any bulky substituents [25] [26]. The resulting N-oxide maintains the planar geometry of the pyridine ring while introducing a dipolar character that influences subsequent reactions [25].

The conformation of the acetate side chain can influence reactivity, with s-trans and s-cis conformations showing different reaction rates in certain transformations [30]. Steric effects from the pyridine ring can restrict rotation about the C-C bond connecting the ring to the acetate group.

Solvent Effects on Reaction Pathways

Solvent selection plays a crucial role in determining the reaction rate, selectivity, and mechanism of transformations involving methyl 2-(4-bromopyridin-2-yl)acetate [31] [30] [32]. The polar nature of the pyridine ring and the ester functionality make these compounds particularly sensitive to solvent effects.

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile generally enhance nucleophilicity and stabilize charged intermediates in nucleophilic aromatic substitution reactions [6] [31]. These solvents can increase reaction rates by several orders of magnitude compared to protic solvents [6]. The dielectric constant and solvation ability of the solvent directly influence the stability of the Meisenheimer intermediate [6].

Protic solvents such as alcohols and water can coordinate to the pyridine nitrogen, affecting both reactivity and selectivity [31] [33]. This coordination can deactivate the ring toward nucleophilic attack while simultaneously activating it toward electrophilic substitution [31]. The basicity of the pyridine is also strongly influenced by solvent, with protic solvents generally reducing the effective basicity [33].

Cross-coupling reactions show significant solvent dependence, with the choice of solvent affecting catalyst stability, substrate solubility, and reaction rates [8] [9]. Ethereal solvents such as dimethoxyethane and tetrahydrofuran are commonly employed for Suzuki-Miyaura coupling reactions [11]. Polar solvents can enhance the solubility of inorganic bases while potentially coordinating to the metal catalyst [8].

Ester hydrolysis reactions exhibit marked solvent effects, with the mechanism often changing from SN2 to SN1 depending on the solvent polarity [23]. Aqueous systems favor the ionic mechanism, while organic solvents may promote alternative pathways [23]. The pH of aqueous solutions dramatically affects the reaction rate and mechanism [23].

Temperature-dependent solvent effects are particularly important for reactions requiring elevated temperatures [8] [9]. Solvent decomposition and catalyst deactivation can become significant at higher temperatures, requiring careful selection of thermally stable solvents [8].

Catalyst Development and Optimization

Catalyst development for reactions of methyl 2-(4-bromopyridin-2-yl)acetate has focused on overcoming the inherent challenges posed by the coordinating pyridine nitrogen and the electron-deficient aromatic system [34] [35] [36]. Modern catalyst design emphasizes ligand modification and reaction condition optimization to achieve high efficiency and selectivity.

Palladium catalyst systems have undergone extensive development for cross-coupling reactions [37] [38] [39]. Bulky phosphine ligands such as tri-tert-butylphosphine and XPhos have proven particularly effective for challenging substrates [40] [35]. These ligands provide steric protection for the metal center while maintaining sufficient electronic donation to facilitate the catalytic cycle [38].

Nickel-based catalysts have emerged as cost-effective alternatives to palladium systems, particularly for challenging transformations [36] [41]. Heterobimetallic Ni-Al catalysts have shown remarkable success in overriding the inherent electronic bias of pyridine substrates [36]. The bifunctional ligand design incorporates an aluminum-binding side arm that recruits and orients the substrate [36].

Copper catalysts play essential roles in Sonogashira coupling reactions, with copper(I) species serving as co-catalysts for alkyne activation [16] [18]. Optimization of copper loadings and ligand selection has improved reaction efficiency while minimizing side reactions [18]. Copper-free variants have been developed to avoid potential catalyst poisoning [42].

Catalyst optimization involves systematic screening of reaction parameters including temperature, solvent, base, and catalyst loading [35] [43]. High-throughput screening methods have accelerated the identification of optimal conditions for specific substrate combinations [43]. Computational approaches are increasingly used to predict catalyst performance and guide ligand design [43].

Catalyst deactivation represents a significant challenge, particularly with nitrogen-containing heterocycles that can coordinate strongly to metal centers [19] [35]. Catalyst recycling and turnover number optimization have become important considerations for practical applications [35]. Specialized ligands designed to prevent catalyst poisoning while maintaining high activity have been developed [19] [11].

Green chemistry principles have influenced catalyst development, with emphasis on reduced catalyst loadings, milder reaction conditions, and sustainable solvents [35] [38]. Heterogeneous catalysts and catalyst immobilization techniques offer potential solutions for catalyst recovery and reuse [34] [44].